
Potassium (E)-trifluoro(2-methoxystyryl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (E)-trifluoro(2-methoxystyryl)borate is an organoboron compound that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoroborate group, which imparts unique reactivity and stability. The (E)-configuration of the styryl group ensures specific geometric properties that are crucial for its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
Potassium (E)-trifluoro(2-methoxystyryl)borate can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of (E)-2-methoxystyrylboronic acid with potassium trifluoroborate under basic conditions. The reaction typically proceeds in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Potassium (E)-trifluoro(2-methoxystyryl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl group.
Substitution: The trifluoroborate group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Formation of boronic acids or esters.
Reduction: Formation of saturated alkylborates.
Substitution: Formation of various substituted borates depending on the reactants used.
科学的研究の応用
Potassium (E)-trifluoro(2-methoxystyryl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique electronic properties.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials and polymers with specific electronic and optical properties.
作用機序
The mechanism of action of potassium (E)-trifluoro(2-methoxystyryl)borate involves its ability to participate in various chemical reactions through the trifluoroborate group. This group can undergo transmetallation with transition metals, facilitating the formation of new carbon-carbon bonds. The (E)-configuration of the styryl group ensures specific geometric alignment, which is crucial for its reactivity and interaction with molecular targets.
類似化合物との比較
Similar Compounds
(E)-2-Methoxystyrylboronic acid: Similar structure but lacks the trifluoroborate group.
Potassium (E)-styrylborate: Similar structure but without the methoxy group.
(E)-2-Methoxystyrylboronic ester: Similar structure but with an ester group instead of the trifluoroborate group.
Uniqueness
Potassium (E)-trifluoro(2-methoxystyryl)borate is unique due to the presence of the trifluoroborate group, which imparts enhanced stability and reactivity. This makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions. The combination of the (E)-configuration and the methoxy group further enhances its electronic properties, making it suitable for applications in materials science and medicinal chemistry.
特性
分子式 |
C9H9BF3KO |
|---|---|
分子量 |
240.07 g/mol |
IUPAC名 |
potassium;trifluoro-[(E)-2-(2-methoxyphenyl)ethenyl]boranuide |
InChI |
InChI=1S/C9H9BF3O.K/c1-14-9-5-3-2-4-8(9)6-7-10(11,12)13;/h2-7H,1H3;/q-1;+1/b7-6+; |
InChIキー |
AIDYNBVLVQYPID-UHDJGPCESA-N |
異性体SMILES |
[B-](/C=C/C1=CC=CC=C1OC)(F)(F)F.[K+] |
正規SMILES |
[B-](C=CC1=CC=CC=C1OC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


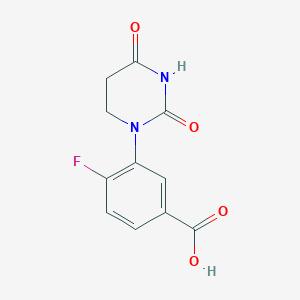
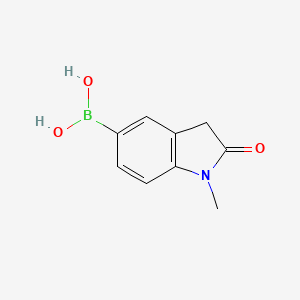


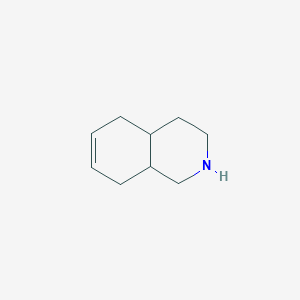

![{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13465250.png)

![1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B13465263.png)
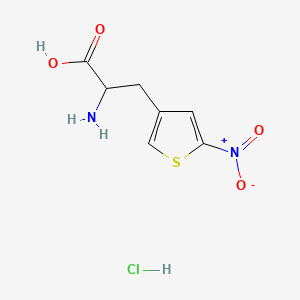
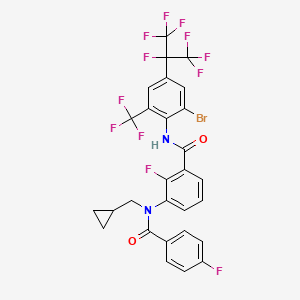
![2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B13465282.png)
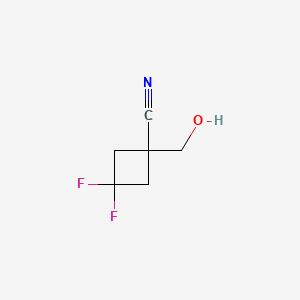
![[4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)
